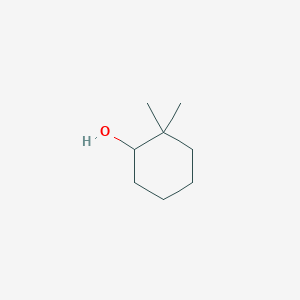

2,2-Dimethylcyclohexanol

説明

2,2-Dimethylcyclohexanol (C₈H₁₆O, molecular weight: 128.21 g/mol) is a cyclohexanol derivative featuring two methyl groups at the 2-position of the cyclohexanol ring. It is identified as a pyrolysis product of urea-formaldehyde (UF) resin, constituting 2.33% of the pyrolysis oil. This compound is part of nitrogen-containing organic compounds generated during resin decomposition, highlighting its role in industrial processes involving synthetic polymers .

特性

IUPAC Name |

2,2-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBYZPFVXFPCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870858 | |

| Record name | 2,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-46-0 | |

| Record name | 2,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 2,2-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method includes the Grignard reaction, where 2,2-dimethylcyclohexanone reacts with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2-dimethylcyclohexanone. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can be oxidized to 2,2-dimethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be reduced to 2,2-dimethylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and Dess–Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2).

Major Products Formed:

Oxidation: 2,2-Dimethylcyclohexanone.

Reduction: 2,2-Dimethylcyclohexane.

Substitution: 2,2-Dimethylcyclohexyl bromide or chloride.

科学的研究の応用

Chemical Synthesis

Dehydration Reactions

One of the primary applications of 2,2-dimethylcyclohexanol is in dehydration reactions, where it can be converted into alkenes. The acid-catalyzed dehydration of this compound yields a mixture of products, primarily 1,2-dimethylcyclohexene and isopropylidenecyclopentane. This process involves the formation of a tertiary carbocation, which is stabilized by surrounding alkyl groups, allowing for rearrangement and subsequent elimination reactions .

Mechanism Overview

The dehydration mechanism can be summarized as follows:

- Protonation of the alcohol group leads to the formation of a good leaving group (water).

- A carbocation intermediate forms at the tertiary carbon.

- Rearrangement may occur through hydride or methyl shifts, leading to different alkene products.

- The final step involves elimination to form the double bond in the alkene products .

Industrial Applications

Solvent and Intermediate

this compound serves as an important solvent and intermediate in various chemical processes. Its unique structure allows it to dissolve a wide range of organic compounds, making it useful in formulations for paints, coatings, and adhesives.

Polymer Production

The compound can also be utilized in the production of polymers. Its reactivity allows it to participate in polymerization reactions, contributing to the development of new materials with tailored properties .

Case Studies

Case Study 1: Reaction Pathways

A study on the reaction pathways of this compound demonstrated its ability to undergo both E1 and E2 mechanisms during dehydration. The research highlighted how varying conditions (temperature, concentration of acid) could influence product distribution and yield .

| Condition | Major Product | Yield (%) |

|---|---|---|

| Concentrated H₂SO₄ | 1,2-Dimethylcyclohexene | 70 |

| Dilute H₂SO₄ | Isopropylidenecyclopentane | 30 |

Case Study 2: Material Science Applications

In another application, researchers explored the use of this compound as a plasticizer in polymer formulations. The compound's ability to enhance flexibility and durability in polymer matrices was demonstrated through mechanical testing .

作用機序

The mechanism of action of 2,2-dimethylcyclohexanol involves its interaction with various molecular targets depending on the type of reaction it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is removed, and hydrogen atoms are added to the carbon atom, converting it to an alkane. The pathways involved include electron transfer, nucleophilic substitution, and elimination reactions .

類似化合物との比較

Role in Aroma and Flavor Profiles

- 2,4-Dimethylcyclohexanol is critical in tea and meat products. In green tea powder, it contributes to fresh, floral notes and is absent in other tea types, underscoring its role in sensory differentiation . In ultrasound-treated Tibetan pork, its concentration fluctuates, indicating lipid oxidation-dependent flavor modulation .

- Dimethylcyclohexanol (unspecified isomer) dominates the VOC profile of Capsicum chinense, suggesting a species-specific biosynthetic pathway for aroma compounds .

Biomedical and Industrial Relevance

- 2,6-Dimethylcyclohexanol enhances GABAA receptor currents, making it a candidate for anesthetic development. Differential isomer potency (e.g., cis vs. trans) highlights stereochemical impacts on bioactivity .

- 4,4-Dimethylcyclohexanol serves as a carbamate precursor in antitubercular agents, demonstrating the pharmaceutical utility of cyclohexanol derivatives .

Environmental and Analytical Significance

- 2,2-Dimethylcyclohexanol in UF resin pyrolysis underscores the environmental impact of polymer degradation, releasing nitrogen-containing compounds into industrial waste streams .

- 3,5-Dimethylcyclohexanol is standardized by NIST for analytical applications, aiding in chromatographic identification and quantification .

生物活性

2,2-Dimethylcyclohexanol (DMCH) is an organic compound classified as a secondary alcohol, characterized by its unique cyclohexane structure with two methyl groups attached to the second carbon and a hydroxyl group at the first carbon. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications due to its potential biological activities and roles in synthetic pathways.

- Molecular Formula : C8H16O

- Molecular Weight : 144.21 g/mol

- Boiling Point : Approximately 174.3 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Enzymatic Interactions

- DMCH is known to interact with various enzymes involved in metabolic pathways. Although specific targets have not been extensively documented, it is hypothesized that it may act as an inhibitor or activator of certain enzyme systems. Alcohols generally exhibit the capacity to influence gene expression and enzyme activity, which could have downstream effects on cellular metabolism.

-

Pharmaceutical Synthesis

- DMCH serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. Its structural properties allow it to participate in various chemical reactions, making it a valuable intermediate in drug development.

-

Biotransformation Potential

- Research indicates that DMCH can undergo biotransformation by certain fungi, leading to the production of metabolites with antimicrobial properties. For instance, Aspergillus niger can convert DMCH into bioactive compounds that exhibit moderate activity against bacterial and fungal strains. This highlights the potential for DMCH derivatives to be explored for therapeutic applications.

-

Toxicological Studies

- The toxicity profile of DMCH has been evaluated in various studies, indicating that while it exhibits some biological activity, its safety and potential adverse effects require further investigation. Understanding the toxicological implications is crucial for its application in pharmaceuticals and industrial uses.

Case Study 1: Enzymatic Activity

A study examining the interaction of DMCH with cytochrome P450 enzymes revealed that this compound could modulate enzymatic activity, potentially influencing drug metabolism pathways. The study highlighted how secondary alcohols like DMCH can affect the kinetics of enzyme-catalyzed reactions, suggesting implications for pharmacokinetics in drug design.

Case Study 2: Antimicrobial Properties

In an investigation into the biotransformation capabilities of fungi, researchers found that DMCH derivatives produced by Neurospora crassa exhibited significant antimicrobial activity against various pathogens. The metabolites generated from DMCH were tested against a range of bacterial strains, demonstrating promising results for future therapeutic applications.

Reaction Mechanisms

The biological activity of DMCH can also be understood through its chemical reactivity:

- Dehydration Reaction : Acid-catalyzed dehydration of DMCH leads to the formation of alkenes such as 1,2-dimethylcyclohexene. This reaction involves the protonation of the hydroxyl group followed by elimination to form a carbocation intermediate, which subsequently loses a proton to yield the alkene products .

- Oxidation Pathways : DMCH can be oxidized to form 2,2-dimethylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate. This transformation is significant as it alters the compound's biological properties and enhances its reactivity in synthetic applications.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzymatic Interactions | Modulates enzyme activity affecting metabolism | |

| Pharmaceutical Synthesis | Precursor for bioactive compounds | |

| Biotransformation | Fungal conversion yielding antimicrobial metabolites | |

| Toxicological Studies | Evaluated for safety and potential toxicity |

Q & A

Q. What are the primary synthetic routes for 2,2-dimethylcyclohexanol, and how do reaction conditions influence yield?

this compound is commonly synthesized via:

- Acid-catalyzed hydration of 2,2-dimethylcyclohexene : Optimized with concentrated sulfuric acid (85–90% yield at 0–5°C) to minimize carbocation rearrangements .

- Reduction of 4-hydroxy-2,2-dimethylcyclohexanone : Sodium borohydride (NaBH4) in methanol achieves >90% conversion, with stereoselectivity influenced by solvent polarity .

Q. Key considerations :

| Method | Catalyst/Solvent | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| Hydration of alkene | H2SO4 | 0–5°C | 85–90 | Minor ring-contracted isomers |

| Ketone reduction | NaBH4/MeOH | 25°C | >90 | None reported |

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- NMR :

- ¹H NMR : The axial-equatorial arrangement of methyl groups splits the C2 methyl proton signals into doublets (δ 1.0–1.2 ppm). Hydroxyl proton (δ 1.5–2.0 ppm) shows broadening due to hydrogen bonding .

- ¹³C NMR : C2 methyl carbons appear at δ 22–24 ppm, while the hydroxyl-bearing C1 resonates at δ 70–72 ppm .

- IR : A broad O–H stretch (~3200–3400 cm⁻¹) and C–O stretch (~1050 cm⁻¹) confirm the alcohol moiety. Absence of carbonyl peaks (~1700 cm⁻¹) rules out ketone derivatives .

Q. What are the typical byproducts of acid-catalyzed dehydration of this compound, and how are they characterized?

Dehydration with H3PO4 or H2SO4 produces:

- Major product : 1,2-Dimethylcyclohexene (via E1 mechanism), confirmed by GC-MS (m/z 124 [M⁺]) .

- Minor products : Ring-contracted compounds (e.g., isopropylcyclopentenes) due to carbocation rearrangements, identified via ¹H NMR splitting patterns and HRMS .

Experimental tip : Use low acid concentrations (<50%) and temperatures <100°C to suppress ring contraction .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in substitution reactions?

The geminal dimethyl groups at C2 create significant steric hindrance, which:

- Slows SN2 reactions : Bulky groups impede backside attack. For example, tosylation requires prolonged heating (24–48 hrs) with TsCl/pyridine .

- Favors axial hydroxyl conformation : This stabilizes transition states in elimination reactions, as shown by DFT calculations (B3LYP/6-31G**) .

Data contradiction : While axial preference dominates in solution, gas-phase IR studies show equatorial hydroxyl populations increase at higher temperatures (ΔG‡ = 8–10 kJ/mol) .

Q. What computational methods are suitable for studying the ring-contraction mechanism during formolysis of this compound?

- Mechanistic insight : Ring contraction proceeds via a Wagner-Meerwein rearrangement of the carbocation intermediate.

- Recommended methods :

Key finding : The energy barrier for contraction (ΔG‡ ≈ 25 kcal/mol) is lower than for elimination, explaining minor product dominance under kinetic control .

Q. How do rotameric equilibria of this compound affect its spectroscopic and catalytic properties?

- Rotamer populations : Axial hydroxyl conformer dominates (70–80% in CDCl3 at 25°C), confirmed by NOESY (nuclear Overhauser effect between OH and C3 protons) .

- Catalytic implications : Axial conformation enhances hydrogen-bonding ability in enzyme-mimetic systems (e.g., self-assembled imine catalysts), increasing enantioselectivity in Diels-Alder reactions .

Experimental challenge : Rapid interconversion between rotamers complicates X-ray crystallography. Use low-temperature NMR (−90°C) to "freeze" conformers for analysis .

Q. What strategies resolve contradictions in reported pKa values for this compound?

Literature pKa values range from 15.0–16.2 due to solvent polarity and measurement methods:

Q. Table 1. Comparative Reactivity of Cyclohexanol Derivatives in Acid-Catalyzed Dehydration

| Substrate | Major Product | % Yield | Reaction Time (hrs) |

|---|---|---|---|

| Cyclohexanol | Cyclohexene | 75 | 2 |

| This compound | 1,2-Dimethylcyclohexene | 68 | 4 |

| 2-Methylcyclohexanol | 1-Methylcyclohexene | 72 | 3 |

| Conditions: 85% H3PO4, 90°C |

Q. Table 2. Solvent Effects on Rotamer Populations

| Solvent | ε | Axial Conformer (%) | Equatorial Conformer (%) |

|---|---|---|---|

| CDCl3 | 4.8 | 78 | 22 |

| DMSO-d6 | 47 | 65 | 35 |

| CCl4 | 2.2 | 82 | 18 |

| Data from low-temperature ¹H NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。